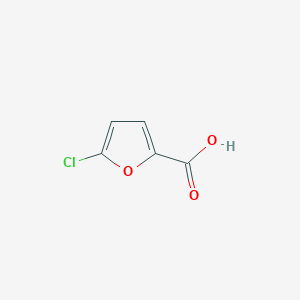

5-Chlorofuran-2-carboxylic acid

Description

The exact mass of the compound 5-Chlorofuran-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35572. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chlorofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chlorofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chlorofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTBDUTXMIMRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284096 | |

| Record name | 5-chlorofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-30-4 | |

| Record name | 618-30-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chlorofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-2-furoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82CK397B66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chlorofuran-2-carboxylic acid (CAS 618-30-4): Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Chlorofuran-2-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, validated synthesis protocols, reactivity, and its significant role in the synthesis of advanced pharmaceutical compounds.

Core Molecular Characteristics

5-Chlorofuran-2-carboxylic acid, also known as 5-chloro-2-furoic acid, is a halogenated derivative of furan-2-carboxylic acid. The introduction of a chlorine atom at the 5-position of the furan ring significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of 5-Chlorofuran-2-carboxylic acid is presented below. These parameters are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 618-30-4 | |

| Molecular Formula | C₅H₃ClO₃ | |

| Molecular Weight | 146.53 g/mol | [1] |

| Appearance | White monoclinic needle-shaped crystal | [2] |

| Melting Point | 179-180 °C | [3] |

| Boiling Point | 246.8 ± 20.0 °C (Predicted) | [3] |

| Density | 1.515 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in ethanol, ether, DMSO, and slightly soluble in methanol. | [2][3] |

| InChI Key | NNTBDUTXMIMRKK-UHFFFAOYSA-N | [1] |

Synthesis Methodologies

The synthesis of 5-Chlorofuran-2-carboxylic acid can be approached through several routes. Here, we detail two common and effective laboratory-scale preparations.

Method 1: Oxidation of 5-Chloro-2-furfuraldehyde

This method involves the oxidation of the corresponding aldehyde, 5-chloro-2-furfuraldehyde, to the carboxylic acid. Various oxidizing agents can be employed, with potassium permanganate being a robust and effective choice.[2]

Experimental Protocol:

-

In a 50 mL four-neck round-bottom flask equipped with a stirrer, add water and DMF.

-

While stirring, slowly add potassium permanganate and 5-chloro-2-furfuraldehyde, maintaining the temperature at 10°C.

-

Continue stirring for 1 hour, then allow the reaction to gradually warm to room temperature.

-

Transfer the flask to an oil bath and heat to 120°C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Cool the concentrated filtrate to room temperature and adjust the pH to 2 with 10% hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and purify by recrystallization from anhydrous ethanol to yield 5-Chlorofuran-2-carboxylic acid.[2]

Method 2: Hydrolysis of 5-Chloro-2-furancarboxylic acid ethyl ester

A reliable and well-documented method involves the basic hydrolysis of the corresponding ethyl ester. This procedure is often preferred for its clean conversion and straightforward work-up.[1]

Experimental Protocol:

-

Dissolve 8 g of 5-Chloro-2-furancarboxylic acid ethyl ester in 50 mL of ethanol in a round-bottom flask.

-

Add 50 mL of 1N aqueous sodium hydroxide to the solution.

-

Stir the mixture at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer with 1N hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Collect the precipitated crystals by filtration and wash with a diethyl ether-hexane mixture to obtain pure 5-chloro-2-furancarboxylic acid (yield: 5.3 g).[1]

Synthesis Workflow Diagram:

Safety and Handling

5-Chlorofuran-2-carboxylic acid is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

5-Chlorofuran-2-carboxylic acid is a versatile and valuable building block in organic and medicinal chemistry. Its well-defined physicochemical properties and established synthetic routes make it an accessible starting material. The demonstrated application in the synthesis of a clinically relevant nicotinic acetylcholine receptor agonist underscores its importance for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the design and creation of novel bioactive molecules.

References

-

PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

- Marlatt, M., et al. (2012). Discovery of 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683, AZD1446), a novel highly selective α4β2 nicotinic acetylcholine receptor agonist for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(21), 9181–9194.

Sources

Physicochemical properties of 5-Chlorofuran-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Chlorofuran-2-carboxylic Acid

Introduction

5-Chlorofuran-2-carboxylic acid is a halogenated heterocyclic compound belonging to the furan family of organic molecules. Possessing both a carboxylic acid functional group and a chlorine atom on the aromatic furan ring, it serves as a versatile and valuable intermediate in various fields, particularly in organic synthesis and drug development.[1][2] Its structural features allow for a range of chemical transformations, making it a key building block for more complex molecular architectures.[2] This guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies for their determination, and insights into its synthesis and application, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Compound Identification and Structure

Accurate identification is the foundation of all chemical research. 5-Chlorofuran-2-carboxylic acid is a white, crystalline solid under standard conditions.[1] Its molecular structure consists of a five-membered furan ring, substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position.

| Identifier | Value | Source |

| IUPAC Name | 5-chlorofuran-2-carboxylic acid | PubChem[3] |

| CAS Number | 618-30-4 | ChemicalBook[4], PubChem[3] |

| Molecular Formula | C₅H₃ClO₃ | PubChem[3], ChemScene[5] |

| Molecular Weight | 146.53 g/mol | PubChem[3], ChemScene[5] |

| Synonyms | 5-Chloropyromucic acid | ChemScene[5] |

| InChI | InChI=1S/C5H3ClO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | PubChem[3] |

| InChIKey | NNTBDUTXMIMRKK-UHFFFAOYSA-N | PubChem[3] |

| SMILES | C1=C(OC(=C1)Cl)C(=O)O | ChemScene[5], PubChemLite[6] |

Core Physicochemical Properties

The utility of a chemical compound is largely dictated by its physical and chemical properties. These parameters influence its reactivity, solubility, and suitability for various applications.

| Property | Value | Notes | Source |

| Appearance | White monoclinic needle-shaped crystal | A common crystalline form for this type of molecule. | Guidechem[1] |

| Melting Point | 178-180 °C | A sharp melting point indicates high purity. | ChemicalBook[4][7] |

| Boiling Point | 246.8 ± 20.0 °C | Predicted value. Subject to decomposition at high temperatures. | ChemicalBook[4] |

| Density | 1.515 ± 0.06 g/cm³ | Predicted value. | ChemicalBook[4] |

| pKa | 2.84 ± 0.10 | The electron-withdrawing nature of the furan ring and chlorine atom increases acidity compared to simple aliphatic carboxylic acids. | ChemicalBook[4] |

| Solubility | Soluble in ethanol and ether. Slightly soluble in DMSO and Methanol. | The polar carboxylic acid group allows for solubility in polar organic solvents. | Guidechem[1], ChemicalBook[4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | Recommended to prevent potential degradation over time. | ChemicalBook[4] |

Synthesis and Reactivity Overview

Understanding the synthesis of 5-Chlorofuran-2-carboxylic acid is crucial for its practical application. It is typically prepared from 5-chloro-2-furfuraldehyde via oxidation.[1] Another common route involves the hydrolysis of its corresponding ester, 5-chloro-2-furancarboxylic acid ethyl ester.[8]

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

-

Reagent Preparation:

-

Prepare a standardized ~0.1 M sodium hydroxide (NaOH) solution.

-

Prepare a ~0.01 M solution of 5-Chlorofuran-2-carboxylic acid by accurately weighing the compound and dissolving it in a known volume of deionized water. A co-solvent like ethanol may be used if water solubility is low, but the pKa will be an apparent pKa (pKa_app).

-

-

Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).

-

Titration Procedure:

-

Place a known volume (e.g., 50 mL) of the acid solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Add the standardized NaOH solution from a burette in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

-

Continue adding titrant well past the steep rise in pH (the equivalence point).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point (V_eq), which is the center of the steepest part of the curve. This can be found accurately using the maximum of the first derivative of the curve (ΔpH/ΔV).

-

Calculate the half-equivalence point volume (V_half-eq = V_eq / 2).

-

Find the pH on the titration curve that corresponds to V_half-eq. This pH value is the pKa of the acid.

-

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. 5-Chlorofuran-2-carboxylic acid is classified with the following hazards:

-

H315: Causes skin irritation. [3]* H319: Causes serious eye irritation. [3]* H335: May cause respiratory irritation. [3] Precautionary Measures:

-

P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area. [3]* P280: Wear protective gloves, eye protection, and face protection. [9]* P302+P352: IF ON SKIN: Wash with plenty of water. [9]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3] The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere as recommended. [4][10]

Applications in Research and Development

The true value of a chemical intermediate is defined by its applications. The bifunctional nature of 5-Chlorofuran-2-carboxylic acid makes it a valuable scaffold in medicinal chemistry and materials science.

-

Pharmaceutical Development: It serves as a crucial starting material or intermediate in the synthesis of pharmaceuticals. [2]Its furan core can act as a bioisostere for a phenyl ring, offering modified electronic and steric properties that can enhance drug-receptor interactions or improve metabolic stability. [11]A notable application is in the synthesis of agonists for the α4β2 nicotinic acetylcholine receptor, which are investigated for treating cognitive disorders. [7]* Organic Synthesis: It is a versatile building block for creating more complex heterocyclic molecules. The carboxylic acid allows for coupling reactions, while the chloro-substituted furan ring can participate in various cross-coupling and substitution reactions. [2]

Caption: Relationship between structure, properties, and applications.

References

-

5-Chlorofuran-2-carboxylic acid | C5H3ClO3 | CID 234853 - PubChem. [Link]

-

5-Chlorofuran-2-carboxylic acid - High purity | EN - Georganics. [Link]

-

5-Chlorosulfanylfuran-2-carboxylic acid | C5H3ClO3S | CID 151590572 - PubChem. [Link]

-

5-chlorofuran-2-carboxylic acid (C5H3ClO3) - PubChemLite. [Link]

-

2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem. [Link]

-

2-Furancarboxylic acid - NIST WebBook. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Chlorofuran-2-carboxylic acid | C5H3ClO3 | CID 234853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chlorofuran-2-carboxylic acid CAS#: 618-30-4 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - 5-chlorofuran-2-carboxylic acid (C5H3ClO3) [pubchemlite.lcsb.uni.lu]

- 7. 5-Chlorofuran-2-carboxylic acid | 618-30-4 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to 5-Chlorofuran-2-carboxylic acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorofuran-2-carboxylic acid is a halogenated derivative of the furan series, a class of heterocyclic organic compounds that are pivotal scaffolds in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid function and a chlorine atom on the furan ring, makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1] This guide provides a comprehensive overview of its molecular characteristics, physicochemical properties, and detailed, field-proven protocols for its synthesis, aimed at equipping researchers with the knowledge to effectively utilize this compound in their work.

Molecular Structure and Formula

The fundamental identity of 5-Chlorofuran-2-carboxylic acid is defined by its molecular structure and formula.

-

Molecular Formula: C₅H₃ClO₃[2]

-

IUPAC Name: 5-chlorofuran-2-carboxylic acid[3]

-

CAS Number: 618-30-4[2]

-

Molecular Weight: 146.53 g/mol [2]

-

Synonyms: 5-Chloro-2-furoic acid, 5-Chloropyromucic acid[2]

The structure consists of a five-membered furan ring containing an oxygen atom. A carboxylic acid group is attached at the C2 position, and a chlorine atom is substituted at the C5 position.

Caption: 2D structure of 5-Chlorofuran-2-carboxylic acid.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for the handling, characterization, and application of 5-Chlorofuran-2-carboxylic acid.

| Property | Value | Source |

| Physical State | White monoclinic needle-shaped crystal | [1] |

| Melting Point | 179-180 °C | [4] |

| Boiling Point | 246.8±20.0 °C (Predicted) | [4] |

| Solubility | Soluble in ethanol and ether | [1] |

| pKa | 2.84±0.10 (Predicted) | [4] |

Spectroscopic Data (Predicted and Analog-Based)

¹H NMR Spectroscopy:

-

Furan Protons (2H): Two doublets are expected in the aromatic region (δ 6.0-7.5 ppm), corresponding to the protons at the C3 and C4 positions of the furan ring. The coupling constant between these two protons would be characteristic of their cis relationship on the furan ring.

-

Carboxylic Acid Proton (1H): A broad singlet is anticipated in the downfield region (δ 10-13 ppm), characteristic of a carboxylic acid proton. This peak would disappear upon D₂O exchange.

¹³C NMR Spectroscopy:

-

Carboxyl Carbon (C=O): A signal is expected in the range of δ 160-185 ppm.

-

Furan Carbons: Four distinct signals are expected for the carbon atoms of the furan ring. The carbon bearing the chlorine (C5) and the carbon bearing the carboxylic acid (C2) would be the most deshielded. The other two furan carbons (C3 and C4) would appear at higher field strengths.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[5]

-

C=O Stretch: A strong, sharp absorption band should appear between 1700-1725 cm⁻¹.[5]

-

C-O Stretch: A medium to strong band is expected in the 1210-1320 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

Mass Spectrometry:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 146 and an M+2 peak at m/z 148 with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).

Synthesis of 5-Chlorofuran-2-carboxylic acid

Two primary synthetic routes are commonly employed for the preparation of 5-Chlorofuran-2-carboxylic acid: the oxidation of 5-chloro-2-furfuraldehyde and the hydrolysis of 5-chloro-2-furoic acid ethyl ester.

Method 1: Oxidation of 5-chloro-2-furfuraldehyde

This method involves the direct oxidation of the aldehyde functional group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

Caption: Workflow for the synthesis of 5-Chlorofuran-2-carboxylic acid via hydrolysis.

Experimental Protocol:

-

Dissolve 5-chloro-2-furancarboxylic acid ethyl ester (8 g) in ethanol (50 ml) in a round-bottom flask. [6]2. To this solution, add 1N aqueous sodium hydroxide (50 ml). [6]3. Stir the mixture at room temperature for 1 hour, monitoring the reaction progress by TLC. [6]4. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. [6]5. Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material. [6]6. Acidify the aqueous layer with 1N hydrochloric acid, which will cause the 5-Chlorofuran-2-carboxylic acid to precipitate. [6]7. Extract the product with ethyl acetate. [6]8. Wash the combined organic extracts with water and saturated aqueous sodium chloride, then dry over anhydrous magnesium sulfate. [6]9. Concentrate the solution under reduced pressure, and collect the precipitated crystals by filtration. Wash the crystals with a mixture of diethyl ether and hexane to afford the pure product (yield: 5.3 g). [6] Causality Behind Experimental Choices:

-

Sodium Hydroxide (NaOH): A strong base is used to catalyze the hydrolysis of the ester. The reaction, known as saponification, is irreversible because the final step is the deprotonation of the carboxylic acid by the alkoxide, driving the equilibrium towards the products. [7]This makes it a more efficient method than acid-catalyzed hydrolysis, which is a reversible process. [8]* Ethanol as a Co-solvent: Ethanol is used to ensure the miscibility of the organic ester with the aqueous sodium hydroxide solution, allowing the reaction to proceed efficiently in a homogeneous phase. [6]* Acidification: Similar to the oxidation method, the initial product is the sodium salt of the carboxylic acid. Acidification is required to protonate the carboxylate and obtain the desired free acid. [6]

Safety and Handling

5-Chlorofuran-2-carboxylic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier. [9][10]

Applications in Research and Development

5-Chlorofuran-2-carboxylic acid serves as a key building block in the synthesis of various target molecules in drug discovery and materials science. Its carboxylic acid group allows for a wide range of chemical transformations, including amidation, esterification, and reduction. The chloro-substituent can participate in cross-coupling reactions or be a site for further functionalization. It has been used as a reagent in the synthesis of nicotinic acetylcholine receptor agonists for the potential treatment of cognitive disorders. [4]

References

-

hydrolysis of esters - Chemguide. [Link]

-

Why, during esterification, an acidic medium is used but during the hydrolysis of esters, NaOH is preferred? - Quora. [Link]

-

Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. [Link]

-

Why do you add sodium hydroxide solution into an esterification reaction? - Quora. [Link]

-

Why does potassium permanganate oxidise aldehyde but not ketone in a permanganate cleavage reaction? - Quora. [Link]

-

The Hydrolysis of Esters - Chemistry LibreTexts. [Link]

-

Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

-

5-chlorofuran-2-carboxylic acid (C5H3ClO3) - PubChemLite. [Link]

-

Oxidation of Alkenes with Potassium Manganate - Chemistry LibreTexts. [Link]

-

19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]

-

19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax. [Link]

-

5-Chlorosulfanylfuran-2-carboxylic acid | C5H3ClO3S | CID 151590572 - PubChem. [Link]

-

5-Chlorofuran-2-carboxylic acid | C5H3ClO3 | CID 234853 - PubChem. [Link]

-

ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions - The Royal Society of Chemistry. [Link]

-

Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-( - The Royal Society of Chemistry. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

2-furancarboxylic acid, 5-(chloromethyl)-, methyl ester - Optional[1H NMR] - Chemical Shifts. [Link]

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - arkat usa. [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. [Link]

-

Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF) - Semantic Scholar. [Link]

-

2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem. [Link]

-

Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF) - ResearchGate. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. 5-Chlorofuran-2-carboxylic acid | C5H3ClO3 | CID 234853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chlorofuran-2-carboxylic acid | 618-30-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 5-Chlorofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic properties of 5-Chlorofuran-2-carboxylic acid, a valuable heterocyclic compound. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural features through modern spectroscopic techniques is paramount for its effective application and quality control.[1] This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this molecule.

Introduction to 5-Chlorofuran-2-carboxylic Acid

5-Chlorofuran-2-carboxylic acid (also known as 5-chloro-2-furoic acid) is a solid, crystalline compound with the molecular formula C₅H₃ClO₃ and a molecular weight of 146.53 g/mol .[2][3][4] Its structure consists of a furan ring substituted with a carboxylic acid group at the 2-position and a chlorine atom at the 5-position. This substitution pattern significantly influences the electronic environment of the furan ring and, consequently, its spectroscopic behavior. The compound is often synthesized via the oxidation of 5-chloro-2-furfuraldehyde.[1]

Due to its reactive nature, 5-Chlorofuran-2-carboxylic acid serves as a versatile intermediate in the synthesis of more complex molecules, including nicotinic acetylcholine receptor agonists for the potential treatment of cognitive disorders.[1] Accurate spectroscopic data is therefore crucial for confirming its identity, purity, and for monitoring its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Chlorofuran-2-carboxylic acid, both ¹H and ¹³C NMR are essential for structural elucidation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is critical for accurate interpretation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Chlorofuran-2-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, the residual solvent peak is often used for calibration.

-

Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance signal-to-noise.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of 5-Chlorofuran-2-carboxylic acid is expected to show three distinct signals: one for the carboxylic acid proton and two for the furan ring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~7.3 | Doublet | 1H | H-3 |

| ~6.5 | Doublet | 1H | H-4 |

Interpretation:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum, often around 10-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Furan Ring Protons (H-3 and H-4): The two protons on the furan ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at the 3-position (H-3) is adjacent to the electron-withdrawing carboxylic acid group and is therefore expected to be more deshielded (appear at a higher chemical shift) than the proton at the 4-position (H-4). The coupling constant between these two protons (³JHH) is typically in the range of 3-4 Hz for furan systems.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of 5-Chlorofuran-2-carboxylic acid is predicted to exhibit five signals, one for each of the five carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O |

| ~150 | C-2 |

| ~145 | C-5 |

| ~120 | C-3 |

| ~110 | C-4 |

Interpretation:

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded, typically appearing in the 160-185 ppm range.[5][6]

-

Furan Ring Carbons:

-

C-2 and C-5: These carbons are attached to electronegative atoms (oxygen and chlorine/oxygen, respectively) and are therefore more deshielded than C-3 and C-4. C-2, being directly attached to the carboxylic acid group, is expected to be significantly deshielded. C-5, bonded to both the ring oxygen and chlorine, will also be in the downfield region.

-

C-3 and C-4: These carbons are expected to appear at higher field (lower ppm values) compared to C-2 and C-5. The specific assignments can be confirmed using advanced NMR techniques such as HSQC and HMBC experiments.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

Methodology:

-

Sample Preparation: For a solid sample like 5-Chlorofuran-2-carboxylic acid, the spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then automatically subtracted from the sample spectrum.

Predicted IR Data and Interpretation

The IR spectrum of 5-Chlorofuran-2-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid and the furan ring.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3100 | C-H stretch | Furan Ring |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1500 | C=C stretch | Furan Ring |

| ~1420 | C-O-H bend | Carboxylic Acid |

| ~1300 | C-O stretch | Carboxylic Acid/Furan |

| ~1020 | C-O-C stretch | Furan Ring |

| ~800 | C-Cl stretch | Chloroalkane |

Interpretation:

-

O-H Stretch: The most prominent feature of a carboxylic acid in an IR spectrum is a very broad and strong absorption band for the O-H stretch, typically appearing between 3300 and 2500 cm⁻¹.[7] This broadness is due to strong intermolecular hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700 cm⁻¹. Conjugation with the furan ring may shift this absorption to a slightly lower wavenumber.

-

Furan Ring Vibrations: The furan ring will exhibit characteristic C-H stretching vibrations just above 3000 cm⁻¹, and C=C stretching absorptions in the 1600-1500 cm⁻¹ region. The C-O-C stretching of the furan ether linkage will also be present at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a relatively non-volatile compound like 5-Chlorofuran-2-carboxylic acid, LC-MS with electrospray ionization (ESI) is a suitable method.

-

Ionization: In ESI, the sample is ionized by applying a high voltage to a liquid solution, typically resulting in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. Electron ionization (EI) can also be used, which typically leads to more extensive fragmentation.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum and Fragmentation

The mass spectrum will show the molecular ion peak and several fragment ions. The presence of chlorine will be indicated by a characteristic isotopic pattern for any chlorine-containing fragment, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Predicted Key m/z Values:

-

[M]⁺˙ or [M-H]⁻: The molecular ion peak is expected at an m/z corresponding to the molecular weight (146.53 for C₅H₃³⁵ClO₃). In negative ion mode, a peak at m/z 145 would be observed.

-

[M-OH]⁺: Loss of a hydroxyl radical (17 Da) from the carboxylic acid group.

-

[M-COOH]⁺: Loss of the entire carboxylic acid group (45 Da).[8]

-

[M-Cl]⁺: Loss of a chlorine atom (35/37 Da).

-

[M-CO]⁺: Decarbonylation is a common fragmentation pathway for furan rings.

Below is a conceptual representation of the fragmentation of 5-Chlorofuran-2-carboxylic acid.

Caption: Predicted Fragmentation Pathway of 5-Chlorofuran-2-carboxylic Acid in Mass Spectrometry.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive suite of tools for the structural elucidation and characterization of 5-Chlorofuran-2-carboxylic acid. By understanding the predicted spectral features and the underlying principles of these techniques, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts. The data and protocols presented in this guide serve as a valuable resource for scientists working with this and related heterocyclic compounds.

References

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chlorofuran-2-carboxylic acid. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 4: Typical mass spectra of the fragmentation patterns of 5-CQA.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-chlorofuran-2-carboxylic acid (C5H3ClO3). Retrieved from [Link]

-

Wiley. (n.d.). 2-furancarboxylic acid, 5-(chloromethyl)-, methyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Indian Journal of Pure & Applied Physics. (2012). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Retrieved from [Link]

Sources

- 1. 5-Chlorofuran-2-carboxylic acid | 618-30-4 [chemicalbook.com]

- 2. 5-Chlorofuran-2-carboxylic acid | C5H3ClO3 | CID 234853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Chlorofuran-2-carboxylic acid | 618-30-4 | FC140715 [biosynth.com]

- 4. Synthesis routes of 5-Chlorofuran-2-carboxylic acid [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 5-Chlorofuran-2-carboxylic Acid

Foreword: Strategic Importance and Synthetic Overview

5-Chlorofuran-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its rigid furan core, substituted with both an electron-withdrawing carboxylic acid and a halogen, provides a versatile scaffold for generating complex molecular architectures. It is a key intermediate in the synthesis of various pharmaceuticals, including novel nicotinic acetylcholine receptor agonists for treating cognitive disorders.[1] This guide provides an in-depth exploration of the most reliable and field-proven synthetic pathways to this valuable compound, designed for researchers, chemists, and process development professionals. We will move beyond simple procedural lists to dissect the underlying chemical principles, ensuring a robust understanding that facilitates not just replication, but innovation.

Core Synthesis Pathways: A Comparative Analysis

The synthesis of 5-Chlorofuran-2-carboxylic acid is predominantly achieved through two classical and highly reliable routes: the oxidation of a precursor aldehyde and the saponification of a corresponding ester. A third, increasingly relevant pathway leverages biomass-derived platform molecules, offering a more sustainable approach.

| Pathway | Starting Material | Key Transformation | Typical Yield | Key Advantages | Primary Considerations |

| Pathway 1: Oxidation | 5-Chloro-2-furfuraldehyde | Aldehyde Oxidation | Up to 98% | High yield, readily available starting material. | Use of strong oxidants, potential for over-oxidation. |

| Pathway 2: Saponification | Ethyl 5-chloro-2-furoate | Ester Hydrolysis | ~82% (calculated) | Clean reaction, straightforward workup. | Requires prior synthesis of the ester precursor. |

| Pathway 3: Biomass-Derived Approach | 5-(Chloromethyl)furfural (CMF) | Multi-step synthesis | ~70-80% (overall) | Utilizes renewable feedstock, versatile intermediates. | Multi-step process, requires handling of acid chlorides. |

Pathway 1: Oxidation of 5-Chloro-2-furfuraldehyde

This is arguably the most direct and high-yielding approach. The core principle is the selective oxidation of the aldehyde functional group at the C2 position of the furan ring to a carboxylic acid, without compromising the integrity of the chlorinated furan ring.

Mechanistic Insight

The choice of oxidant is critical. Strong oxidants like potassium permanganate (KMnO₄) in a neutral or alkaline medium are highly effective. The reaction proceeds via the formation of a manganese ester intermediate after the nucleophilic attack of the hydrated aldehyde by the permanganate ion. This intermediate then collapses, transferring a hydride from the carbonyl carbon to the manganese, leading to the formation of the carboxylate and a reduced manganese species (MnO₂). Subsequent acidification protonates the carboxylate to yield the final product. The use of an alkaline or neutral medium is crucial to prevent acid-catalyzed polymerization of the furan ring, a common side reaction.[1]

Visualizing the Oxidation Pathway

Caption: Oxidation of 5-Chloro-2-furfuraldehyde.

Validated Experimental Protocol: Potassium Permanganate Oxidation

This protocol provides a robust and reproducible method for obtaining high yields of the target compound.[1]

1. Reaction Setup:

-

In a 50 mL, four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add water and DMF. Stir to create a homogenous solution.

-

Cool the flask to 10°C using an ice bath. The use of DMF as a co-solvent aids in the solubility of the organic starting material.

2. Reagent Addition:

-

Slowly and simultaneously add potassium permanganate and 5-chloro-2-furfuraldehyde to the cooled solution under vigorous stirring.

-

Causality: The slow, controlled addition is critical to manage the exothermic nature of the oxidation and prevent temperature spikes that could lead to side reactions or degradation of the furan ring. Maintaining the temperature at 10°C during this phase is key for selectivity.

3. Reaction Progression:

-

Stir the reaction mixture for 1 hour at 10°C.

-

Gradually allow the mixture to warm to room temperature.

-

Transfer the flask to an oil bath and heat to 120°C for 3 hours.

-

Self-Validation: Monitor the reaction completion by Thin-Layer Chromatography (TLC) until the starting aldehyde spot is no longer detected.

4. Workup and Purification:

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Cool the concentrated solution and adjust the pH to ~2 with 10% hydrochloric acid. The product will precipitate as a white solid.

-

Causality: Acidification is necessary to protonate the carboxylate salt formed in situ, rendering the final product insoluble in the aqueous medium.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

-

Recrystallize from anhydrous ethanol to obtain pure 5-Chlorofuran-2-carboxylic acid.[1]

Pathway 2: Saponification of Ethyl 5-Chloro-2-furoate

This pathway is an excellent alternative, particularly if the corresponding ethyl ester is readily available or has been synthesized in a prior step. Saponification is a classical, high-fidelity transformation known for its reliability and clean reaction profiles.

Mechanistic Insight

Saponification is a base-catalyzed hydrolysis of an ester. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming the sodium carboxylate salt and ethanol. The final product is obtained upon acidic workup.

Visualizing the Saponification Pathway

Caption: Saponification of Ethyl 5-chloro-2-furoate.

Validated Experimental Protocol: Base-Mediated Hydrolysis

This protocol is adapted from a patented synthesis, ensuring its industrial relevance and scalability.[2]

1. Reaction Setup:

-

Dissolve 8.0 g of 5-Chloro-2-furancarboxylic acid ethyl ester in 50 mL of ethanol in a round-bottom flask.

-

Add 50 mL of 1N aqueous sodium hydroxide solution.

-

Causality: The ethanol/water solvent system ensures the miscibility of both the organic ester and the aqueous base, facilitating a homogenous reaction environment for efficient hydrolysis.

2. Reaction Conditions:

-

Stir the biphasic mixture vigorously at room temperature for 1 hour.

-

Self-Validation: The reaction can be monitored by TLC, observing the disappearance of the starting ester and the appearance of a new, more polar spot corresponding to the carboxylate salt at the baseline.

3. Workup and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.

-

Causality: This washing step is crucial for purity. The desired carboxylate salt is highly soluble in the aqueous layer, while the starting ester is preferentially soluble in the ether.

-

Acidify the aqueous layer with 1N hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and then with a saturated aqueous sodium chloride solution (brine) to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

4. Final Purification:

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a diethyl ether/hexane mixture to afford pure 5-chloro-2-furancarboxylic acid (typically yielding around 5.3 g).[2]

Pathway 3: A Modern Approach from Biomass-Derived 5-(Chloromethyl)furfural (CMF)

With the growing emphasis on green chemistry, pathways utilizing renewable feedstocks are of paramount importance. 5-(Chloromethyl)furfural (CMF) is a versatile platform molecule that can be produced in high yield directly from biomass.[3] This pathway converts CMF into the target acid via a highly reactive acid chloride intermediate.

Mechanistic Insight

This synthesis proceeds in two conceptual stages. First, the aldehyde group of CMF is directly and selectively converted into an acid chloride using tert-butyl hypochlorite (t-BuOCl).[4] This transformation is a remarkably simple, solvent-free reaction. The resulting 5-(chloromethyl)furan-2-carbonyl chloride is a versatile intermediate. While it can be used directly, for the synthesis of the target acid, it would be quenched with water (hydrolysis). However, a more controlled route involves converting it first to a stable ester (e.g., with ethanol) followed by saponification as described in Pathway 2. The chloromethyl group (-CH₂Cl) is less reactive than the aldehyde under these oxidation conditions, allowing for selective transformation. Subsequent hydrolysis of the chloromethyl group would require more forcing conditions, which can be avoided to yield the desired 5-chlorofuran-2-carboxylic acid after a final reduction step (not detailed here, as the primary target is the chloro- derivative). For the purpose of this guide, we focus on the initial oxidation and esterification.

Visualizing the CMF-Based Pathway

Caption: Synthesis from biomass-derived CMF.

Validated Experimental Protocol: CMF to Ester Intermediate

This two-step, one-pot protocol efficiently converts CMF into a stable ester precursor.

1. Acid Chloride Formation:

-

In a 50 mL round-bottom flask protected from light (wrapped with aluminum foil), combine 5-(Chloromethyl)furfural (15.40 mmol) and tert-butyl hypochlorite (92.7 mmol).

-

Causality: t-BuOCl is a selective and convenient reagent for converting aldehydes directly to acid chlorides under mild, solvent-free conditions. Protecting the reaction from light is good practice as radical pathways can be initiated by UV light.

-

Stir the mixture rapidly at room temperature for 24 hours.

-

Self-Validation: The reaction progress can be monitored by ¹H NMR, which will show the disappearance of the aldehyde proton (~9.6 ppm) and the formation of the acid chloride. The yield of the intermediate, 5-(chloromethyl)furan-2-carbonyl chloride, is typically around 85%.

2. Esterification:

-

Without isolating the acid chloride, carefully evaporate the volatiles at room temperature.

-

Safety Note: Acid chlorides are reactive and moisture-sensitive. This step should be performed in a well-ventilated fume hood.

-

Dissolve the crude acid chloride in 20 mL of anhydrous ethanol.

-

Stir the resulting solution at 50°C for 6 hours.

-

Causality: The ethanol acts as both the solvent and the nucleophile, converting the highly reactive acid chloride into a more stable ethyl ester. Heating accelerates the reaction.

3. Isolation:

-

The resulting product, ethyl 5-(chloromethyl)furan-2-carboxylate, can be purified by standard methods such as column chromatography. This ester can then be hydrolyzed to the corresponding carboxylic acid, which would subsequently require a reduction of the chloromethyl group to achieve the final target.

Conclusion and Future Outlook

The synthesis of 5-Chlorofuran-2-carboxylic acid is well-established, with the oxidation of 5-chloro-2-furfuraldehyde and the saponification of its ethyl ester representing the most robust and high-yielding methods. These pathways offer reliability and are amenable to scale-up, making them suitable for both academic research and industrial production. The emerging routes from biomass-derived CMF represent a significant step towards more sustainable chemical manufacturing. As the demand for green chemistry intensifies, further research into optimizing these biomass-to-chemical pathways, potentially through novel catalytic systems, will be a key area of development. The protocols and mechanistic insights provided in this guide offer a solid foundation for any scientist working with this important chemical intermediate.

References

-

Miao, H. (2021). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. UC Davis Electronic Theses and Dissertations. [Link]

-

Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 17(8), 4494-4499. [Link]

-

Yu, S., Beese, G., & Keay, B. A. (1993). An Improved Synthesis of 2-Substituted-3-furoic Acids Leading to an Intramolecular Diels-Alder Reaction Between a Dienophile and Furan Diene Both Containing an Electron Withdrawing Group. J. Chem. Soc., Perkin Trans. 1, (22), 2729-2735. [Link]

-

Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. escholarship.org [escholarship.org]

- 4. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Starting Materials for the Synthesis of 5-Chlorofuran-2-carboxylic Acid

Introduction

5-Chlorofuran-2-carboxylic acid is a pivotal intermediate in the synthesis of a wide array of high-value chemicals, particularly in the pharmaceutical and agrochemical industries. Its unique structure, featuring a furan ring substituted with both an electron-withdrawing carboxylic acid and a halogen, makes it a versatile building block for constructing more complex molecular architectures. The strategic selection of a starting material is paramount, directly influencing the overall efficiency, scalability, and economic viability of the synthesis. This guide provides a comprehensive analysis of the primary synthetic routes to 5-chlorofuran-2-carboxylic acid, focusing on the causality behind experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals.

Primary Synthetic Pathways and Core Starting Materials

The synthesis of 5-Chlorofuran-2-carboxylic acid can be approached from several precursors. The most prevalent and industrially relevant methods begin with molecules that already possess the furan-2-carboxylate or furan-2-aldehyde framework. We will explore two primary, well-documented routes and discuss other potential, albeit less common, strategies.

-

From 5-Chloro-2-furfuraldehyde via Oxidation

-

From Esters of 5-Chlorofuran-2-carboxylic Acid via Hydrolysis

Route 1: Oxidation of 5-Chloro-2-furfuraldehyde

This is arguably the most direct route. The starting material, 5-chloro-2-furfuraldehyde, is readily accessible and the core transformation is a simple oxidation of the aldehyde group to a carboxylic acid.

Causality and Scientific Rationale: The aldehyde functional group is highly susceptible to oxidation, making this conversion straightforward and high-yielding. The C-Cl bond at the 5-position is stable under a variety of oxidative conditions, ensuring the integrity of the core structure. The choice of oxidant is critical and can be tailored based on cost, safety, and scale.

Common oxidizing systems include:

-

Potassium Permanganate (KMnO₄): A strong, inexpensive oxidant that works effectively in neutral or alkaline media.[1]

-

Sodium Hypochlorite (NaOCl): A cost-effective and readily available oxidant, often used in aqueous solutions.[1]

-

Air with a Copper Oxide Catalyst: A greener, catalytic approach suitable for industrial-scale production.[1]

The reaction with potassium permanganate can yield up to 98% of the desired product, making it an excellent choice for laboratory-scale synthesis.[1]

Caption: Oxidation of 5-Chloro-2-furfuraldehyde.

Route 2: Hydrolysis of 5-Chlorofuran-2-carboxylic Acid Esters

This pathway involves the saponification of an ester, such as ethyl or methyl 5-chlorofuran-2-carboxylate, to yield the carboxylate salt, which is subsequently protonated to the final carboxylic acid.

Causality and Scientific Rationale: This is a classic and robust deprotection strategy. Esters are often used to protect carboxylic acids during other synthetic transformations. The hydrolysis is typically base-catalyzed (saponification), which is an irreversible and high-yielding process. The starting ester, 5-chloro-2-furancarboxylic acid ethyl ester, can be synthesized via several methods, including from 5-chlorosalicylaldehyde.[2][3]

The process consists of two key steps:

-

Saponification: Reaction of the ester with a strong base, like sodium hydroxide (NaOH), in a suitable solvent such as ethanol/water.

-

Acidification: Neutralization of the resulting carboxylate salt with a strong acid, like hydrochloric acid (HCl), to precipitate the final product.

Caption: Hydrolysis of an ester to the target acid.

Quantitative Data Summary

The selection of a synthetic route often depends on the desired yield, scale, and availability of starting materials. The following table provides a comparative overview of the primary routes.

| Route | Starting Material | Key Transformation | Typical Reagents | Reported Yield | Advantages & Disadvantages |

| 1 | 5-Chloro-2-furfuraldehyde | Oxidation | KMnO₄ or NaOCl | ~98%[1] | Pro: High yield, direct conversion. Con: Requires handling of strong oxidants. |

| 2 | Ethyl 5-Chlorofuran-2-carboxylate | Hydrolysis | 1. NaOH2. HCl | High (quantitative) | Pro: Clean, reliable reaction. Con: Requires prior synthesis of the ester starting material. |

Detailed Experimental Protocols

For a process to be trustworthy, it must be reproducible. The following protocols are detailed to ensure they serve as a self-validating system for the researcher.

Protocol 1: Synthesis via Oxidation of 5-Chloro-2-furfuraldehyde

This protocol is adapted from a procedure utilizing potassium permanganate as the oxidant.[1]

Materials:

-

5-Chloro-2-furfuraldehyde

-

Potassium permanganate (KMnO₄)

-

Dimethylformamide (DMF)

-

Water

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous Ethanol

Procedure:

-

Setup: In a 50 mL four-neck round-bottom flask equipped with a stirrer, add water and DMF and begin stirring.

-

Reagent Addition: Cool the flask to 10°C using an ice bath. Slowly add potassium permanganate and 5-chloro-2-furfuraldehyde, ensuring the temperature remains at 10°C.

-

Initial Reaction: Stir the reaction mixture for 1 hour, then allow it to gradually warm to room temperature.

-

Heating: Transfer the flask to an oil bath and heat to 120°C for 3 hours. Monitor the reaction's completion by thin-layer chromatography (TLC).

-

Workup (Filtration): Once the starting material is consumed, cool the mixture and filter it to remove manganese dioxide precipitate.

-

Workup (Extraction): Concentrate the filtrate under reduced pressure. Cool to room temperature and adjust the pH to 2 using 10% HCl. This will precipitate the crude product. Extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting solid by recrystallization from anhydrous ethanol to obtain pure 5-Chlorofuran-2-carboxylic acid.

Protocol 2: Synthesis via Hydrolysis of Ethyl 5-Chlorofuran-2-carboxylate

This protocol is based on a standard saponification procedure.[2]

Materials:

-

5-Chloro-2-furancarboxylic acid ethyl ester

-

Ethanol

-

1N Sodium hydroxide (NaOH) solution

-

1N Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Hexane

Procedure:

-

Setup: Dissolve 5-Chloro-2-furancarboxylic acid ethyl ester (8 g) in ethanol (50 ml) in a round-bottom flask.[2]

-

Hydrolysis: Add 1N aqueous sodium hydroxide (50 ml) to the solution and stir at room temperature for 1 hour.[2] Monitor the disappearance of the starting material by TLC.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the ethanol.

-

Workup (Washing): Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.

-

Workup (Acidification & Extraction): Cool the aqueous layer in an ice bath and acidify with 1N HCl until the product precipitates. Extract the mixture with ethyl acetate.

-

Drying and Purification: Wash the combined organic extracts with water and saturated aqueous sodium chloride, then dry over anhydrous magnesium sulfate.[2] Concentrate under reduced pressure.

-

Final Product: Collect the precipitated crystals by filtration and wash with a mixture of diethyl ether and hexane to yield pure 5-chloro-2-furancarboxylic acid.[2]

Alternative and Emerging Synthetic Strategies

While the two routes detailed above are the most established, other strategies are conceptually viable, though less documented in the literature for this specific molecule.

-

Direct Chlorination of 2-Furoic Acid: 2-Furoic acid is a readily available starting material, often derived from the oxidation of furfural.[4] The furan ring is electron-rich and susceptible to electrophilic aromatic substitution, with a strong preference for the 5-position. However, direct chlorination can be aggressive and may lead to side products or degradation. Controlling the reaction to achieve mono-chlorination at the desired position presents a significant challenge.

-

Halogen Exchange (Halex) from 5-Bromo-2-furoic Acid: The corresponding 5-bromo analog is commercially available. Halogen exchange reactions, often catalyzed by copper salts, can be used to convert aryl bromides to aryl chlorides. This approach is analogous to fluorodenitration reactions used to synthesize related fluorinated furans.[5] The development of an efficient catalytic system for this specific bromo-to-chloro transformation could provide an alternative and valuable synthetic route.

Conclusion

The synthesis of 5-Chlorofuran-2-carboxylic acid is most reliably and efficiently achieved through two primary pathways: the oxidation of 5-chloro-2-furfuraldehyde and the hydrolysis of its corresponding esters. The choice between these routes depends on the availability of the starting material, desired scale, and process safety considerations. The oxidation route offers a direct, high-yielding conversion, while the hydrolysis route provides a clean and robust method for deprotection. As the demand for complex, furan-based pharmaceuticals grows, the optimization and development of scalable, cost-effective, and sustainable synthetic routes to key intermediates like 5-Chlorofuran-2-carboxylic acid will remain an area of critical importance for the chemical and pharmaceutical industries.

References

-

A convenient synthesis of 5-fluorofuran-2-carboxylic acid - ResearchGate. Available from: [Link]

-

Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing). Available from: [Link]

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. Available from: [Link]

-

Reaction of bromine with furfural and related compounds - NIST. Available from: [Link]

-

Copper-Catalyzed Difluoroalkylation Reaction - MDPI. Available from: [Link]

-

2-Furoic acid - Wikipedia. Available from: [Link]

-

Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural - ResearchGate. Available from: [Link]

-

A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate | Request PDF - ResearchGate. Available from: [Link]

-

Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells - ResearchGate. Available from: [Link]

-

Recent Advances in The Synthesis of 2 Furoic Acid and 2 5 Furandicarboxylic Acid From Furfural | PDF | Catalysis | Chemical Reactions - Scribd. Available from: [Link]

-

Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst - MDPI. Available from: [Link]

Sources

The Rising Therapeutic Potential of Furan-Based Carboxylic Acids: A Technical Guide for Drug Discovery

Abstract

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] When functionalized with a carboxylic acid moiety, this core structure gives rise to a class of molecules with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the antimicrobial, anti-inflammatory, and anticancer properties of furan-based carboxylic acids. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding of their mechanisms of action, presents quantitative data on their efficacy, and provides detailed, field-proven experimental protocols for their evaluation.

Introduction: The Furan Carboxylic Acid Scaffold

Furan-based carboxylic acids are organic compounds characterized by a furan ring substituted with one or more carboxyl groups.[3] The inherent aromaticity and the presence of the oxygen heteroatom confer unique electronic and steric properties, making them versatile building blocks in the synthesis of novel therapeutic agents.[2] The position of the carboxylic acid group on the furan ring, along with other substitutions, significantly influences the molecule's biological activity, allowing for fine-tuning of its pharmacological profile.[2] This guide will delve into the key therapeutic areas where these compounds have shown significant promise.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Furan-based carboxylic acids and their derivatives have demonstrated potent activity against a broad spectrum of pathogens, including bacteria and fungi.[3] Their mechanisms of action often involve the disruption of microbial growth and the inhibition of essential microbial enzymes.[4]

Antibacterial and Antifungal Efficacy

Various substituted furan carboxylic acid derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans.[3][5] For instance, certain furan-2-carboxylic acid derivatives have shown significant inhibitory effects on the growth of Escherichia coli and Staphylococcus aureus.[5] The introduction of specific substituents, such as halogens, to the benzofuran structure can enhance antimicrobial activity, particularly against Gram-positive cocci and fungi.[6]

Table 1: Antimicrobial Activity of Selected Furan-Based Carboxylic Acid Derivatives

| Compound/Derivative | Target Organism(s) | Activity (MIC/Other) | Reference(s) |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans, Escherichia coli, Staphylococcus aureus | Good activity at 64 µg/mL | [5] |

| Halo-derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid | Gram-positive cocci, Fungi | Active | [6] |

| Furan-2-carboxamides | Pseudomonas aeruginosa | Biofilm inhibition (e.g., 4b showed 58% inhibition) | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to quantify the antimicrobial potency of a compound. This protocol outlines the broth microdilution method.

This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after an incubation period.[8]

-

Test furan-based carboxylic acid derivative

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate sterile liquid medium

-

Bacterial or fungal culture in logarithmic growth phase

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Preparation of Test Compound Stock Solution: Dissolve the furan-based carboxylic acid derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilutions:

-

Add 100 µL of the stock solution of the test compound to the first well of a row.

-

Mix the contents of the first well thoroughly and transfer 100 µL to the second well.

-

Repeat this serial two-fold dilution process across the row to the tenth well. Discard 100 µL from the tenth well.

-

The eleventh well serves as a growth control (no compound), and the twelfth well as a sterility control (no bacteria).

-

-

Inoculum Preparation: Dilute the microbial culture in sterile broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add 100 µL of the prepared inoculum to each well from the first to the eleventh well.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Furan-based carboxylic acids have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory pathway.[3]

Cyclooxygenase (COX) Inhibition

A key mechanism of anti-inflammatory action for many furan derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[9] Some derivatives have shown potent inhibitory activity against both COX-1 and COX-2 isoforms.[9] For example, certain 2,4-dimethyl- and 2,5-dimethyl-N-arylfuran-3-carboxamides have demonstrated anti-inflammatory activity comparable to or exceeding that of ibuprofen in animal models.[10]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to determine the inhibitory potential of a compound against COX-1 and COX-2.

The assay measures the peroxidase activity of COX enzymes. In the presence of a heme cofactor, the COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2. This peroxidase activity can be measured colorimetrically or fluorometrically using a suitable probe. The inhibition of this activity by a test compound is quantified to determine its IC50 value.[11]

-

Purified COX-1 and COX-2 enzymes

-

Assay buffer

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Fluorometric or colorimetric probe

-

Test furan-based carboxylic acid derivative

-

96-well plate

-

Plate reader

-

Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO.

-

Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

-

Inhibitor Incubation: Add various concentrations of the test compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

-

Detection: Stop the reaction and measure the signal (fluorescence or absorbance) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Anticancer Activity: Targeting Key Signaling Pathways

The furan nucleus is a recurring motif in a multitude of anticancer agents.[1] Furan-based carboxylic acids and their derivatives exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.[12][13]

Inhibition of Pro-Survival Signaling Pathways

Several studies have demonstrated that furan derivatives can suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are frequently hyperactivated in cancer.[13] By inhibiting these pathways, these compounds can halt the cell cycle and induce apoptosis in cancer cells. Furthermore, certain furan derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[14]

Table 2: Anticancer Activity of Selected Furan-Based Carboxylic Acid Derivatives